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molecular formula C13H18N2O4 B1603526 Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate CAS No. 849792-91-2

Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate

Cat. No. B1603526
M. Wt: 266.29 g/mol
InChI Key: WPLGMFQZRATGQL-UHFFFAOYSA-N
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Patent
US07109332B2

Procedure details

To a solution of 4-(tert-butoxycarbonylamino)-2-nitro-benzoic acid methyl ester (7.0 g, 23.6 mmoles) in 400 mL ethyl acetate was added 1.0 g 10% Pd/C. The reaction mixture was subjected to hydrogenation using a balloon for 24–36 hrs or until the reaction was complete as monitored by HPLC. The mixture was filtered through a celite bed, and the solid cake was thoroughly washed by ethyl acetate. The filtrate was concentrated in vacuo to dryness to afford the title compound (6.3 g, 99%). ES+ MS showed 267 m/z, the correct mass for the product.
Name
4-(tert-butoxycarbonylamino)-2-nitro-benzoic acid methyl ester
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[CH:6][C:5]=1[N+:18]([O-])=O>C(OCC)(=O)C.[Pd]>[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]([O:13][C:14]([CH3:15])([CH3:17])[CH3:16])=[O:12])=[CH:6][C:5]=1[NH2:18]

Inputs

Step One
Name
4-(tert-butoxycarbonylamino)-2-nitro-benzoic acid methyl ester
Quantity
7 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-])=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 24–36 hrs
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a celite bed
WASH
Type
WASH
Details
the solid cake was thoroughly washed by ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to dryness

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)NC(=O)OC(C)(C)C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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